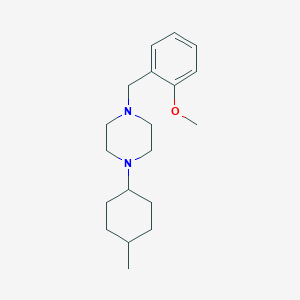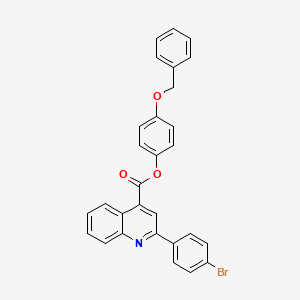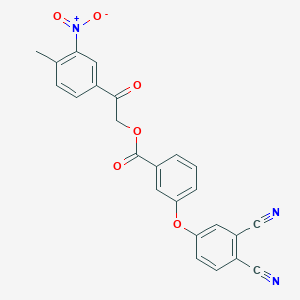![molecular formula C28H19N3O4 B10879341 (4-Methylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10879341.png)
(4-Methylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-METHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the introduction of the phenoxy group. The final step involves the nitration and methylation of the aromatic rings under controlled conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of strong acids and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include hydrogen gas, palladium on carbon, and various acids and bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include amine derivatives, substituted aromatic compounds, and various quinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-METHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and materials science.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anticancer, or other pharmacological properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Research focuses on understanding its mechanism of action and identifying potential targets for drug development.
Industry
In the industrial sector, (4-METHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE is used in the production of advanced materials, including polymers and coatings. Its unique chemical structure imparts desirable properties to these materials.
Mechanism of Action
The mechanism of action of (4-METHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro and quinoxaline groups play a crucial role in its biological activity, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical processes.
Uniqueness
(4-METHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H19N3O4 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(4-methylphenyl)-[3-nitro-4-(4-quinoxalin-2-ylphenoxy)phenyl]methanone |
InChI |
InChI=1S/C28H19N3O4/c1-18-6-8-20(9-7-18)28(32)21-12-15-27(26(16-21)31(33)34)35-22-13-10-19(11-14-22)25-17-29-23-4-2-3-5-24(23)30-25/h2-17H,1H3 |
InChI Key |
KDGVMEDUDUYFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B10879263.png)
![N-(4-acetylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879267.png)
![2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10879274.png)
![3-Cyclopentyl-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10879284.png)

![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(2,6-dimethoxyphenyl)methanone](/img/structure/B10879295.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879311.png)

![N-(4-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879318.png)
![4-(4,8-diethoxy-1,3-dimethyl-6H-cyclohepta[c]furan-6-ylidene)-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B10879331.png)

![1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B10879340.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate](/img/structure/B10879344.png)
